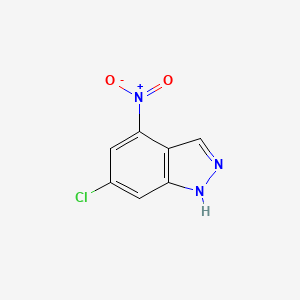

6-Chloro-4-nitro-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

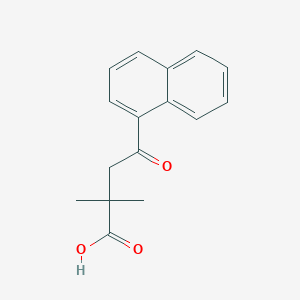

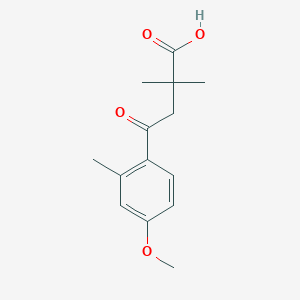

6-Chloro-4-nitro-1H-indazole is a heterocyclic aromatic organic compound . It has a molecular weight of 197.58 and its IUPAC name is 6-chloro-4-nitro-1H-indazole . It is a solid at room temperature .

Molecular Structure Analysis

The molecular formula of 6-Chloro-4-nitro-1H-indazole is C7H4ClN3O2 . The InChI code is 1S/C7H4ClN3O2/c8-4-1-6-5 (3-9-10-6)7 (2-4)11 (12)13/h1-3H, (H,9,10) .Physical And Chemical Properties Analysis

6-Chloro-4-nitro-1H-indazole has a density of 1.7±0.1 g/cm3 and a boiling point of 397.9±22.0 °C at 760 mmHg . It has a flash point of 194.4±22.3 °C .Applications De Recherche Scientifique

Synthesis and Biological Importance

6-Chloro-4-nitro-1H-indazole is integral in the synthesis of various derivative compounds with significant biological applications. For instance, derivatives such as 2-azetidinones synthesized from 6-nitro-1H-indazole have been tested for their antibacterial, antifungal, antitubercular, and anti-inflammatory activities, showing promising results in these areas (Samadhiya, Sharma, Srivastava, & Srivastava, 2012).

Structural Analysis

Studies on the crystal structure of 6-Chloro-4-nitro-1H-indazole derivatives provide insights into their molecular arrangement and potential for forming stable compounds in various applications. For example, the crystal structure analysis of 3-chloro-1-methyl-5-nitro-1H-indazole, a related compound, reveals details about its molecular geometry and intermolecular interactions, which are essential for understanding its chemical behavior and potential applications (Kouakou et al., 2015).

Inhibitory Effects on Nitric Oxide Synthase

Indazole derivatives, including those related to 6-Chloro-4-nitro-1H-indazole, have shown significant inhibitory effects on nitric oxide synthase. This is crucial for understanding their potential therapeutic applications, particularly in conditions where nitric oxide synthesis needs to be regulated (Babbedge, Bland-Ward, Hart, & Moore, 1993).

Nucleophilic Substitution Studies

Research on nucleophilic substitution in compounds like 4,6-dinitro-1-phenyl-1H-indazole, closely related to 6-Chloro-4-nitro-1H-indazole, helps in understanding their reactivity and potential for chemical modifications. This knowledge is fundamental for designing new compounds with desired properties and applications (Starosotnikov et al., 2004).

Antileishmanial Activity

Some 6-Chloro-4-nitro-1H-indazole derivatives have been identified as promising antileishmanial candidates. Their synthesis and biological testing underscore their potential in developing new treatments for leishmaniasis, a significant tropical disease (Abdelahi et al., 2021).

Application in Heterocycle Synthesis

The compound and its derivatives play a role in the synthesis of various heterocycles, indicating its versatility in organic chemistry and potential applications in medicinal chemistry and drug development (Balasubrahmanyam et al., 1977).

Anticancer and Antibacterial Activity

New derivatives of 6-Chloro-4-nitro-1H-indazole have shown antiproliferative and antibacterial activities, highlighting their potential in cancer treatment and as antibacterial agents (Cuartas et al., 2019).

Corrosion Inhibition

A derivative of 6-Chloro-4-nitro-1H-indazole, 2-(3-chloro-5-nitro-1H-indazol-1-yl) acetic acid, has been used as a corrosion inhibitor for mild steel in acidic media, demonstrating the compound's utility in industrial applications (Boulhaoua et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

6-chloro-4-nitro-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-4-1-6-5(3-9-10-6)7(2-4)11(12)13/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKXLVRDXHYCOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646191 |

Source

|

| Record name | 6-Chloro-4-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-4-nitro-1H-indazole | |

CAS RN |

885519-50-6 |

Source

|

| Record name | 6-Chloro-4-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.